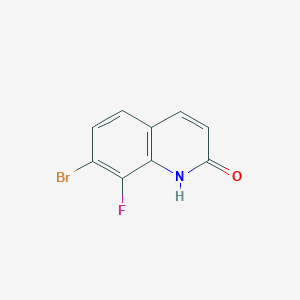![molecular formula C13H11BrClN3O2 B14030322 6'-Bromo-8'-chloro-1',5'-dioxo-1',5'-dihydro-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-4-carbonitrile](/img/structure/B14030322.png)
6'-Bromo-8'-chloro-1',5'-dioxo-1',5'-dihydro-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-Bromo-8’-chloro-1’,5’-dioxo-1’,5’-dihydro-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-4-carbonitrile is a complex heterocyclic compound. It features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. This compound is part of the imidazo[1,5-a]pyridine family, known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-8’-chloro-1’,5’-dioxo-1’,5’-dihydro-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-4-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
6’-Bromo-8’-chloro-1’,5’-dioxo-1’,5’-dihydro-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: Further cyclization reactions can modify the spiro structure
Common Reagents and Conditions
Common reagents for these reactions include halogenating agents (e.g., N-bromosuccinimide for bromination), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Applications De Recherche Scientifique
6’-Bromo-8’-chloro-1’,5’-dioxo-1’,5’-dihydro-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 6’-Bromo-8’-chloro-1’,5’-dioxo-1’,5’-dihydro-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their substituents and overall configuration.
Spiro Compounds: Other spiro compounds with different ring systems and substituents.
Halogenated Heterocycles: Compounds with similar halogenation patterns but different core structures
Uniqueness
6’-Bromo-8’-chloro-1’,5’-dioxo-1’,5’-dihydro-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-4-carbonitrile is unique due to its specific combination of a spiro structure, halogen substituents, and imidazo[1,5-a]pyridine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C13H11BrClN3O2 |
|---|---|
Poids moléculaire |
356.60 g/mol |
Nom IUPAC |
6-bromo-8-chloro-1,5-dioxospiro[2H-imidazo[1,5-a]pyridine-3,4'-cyclohexane]-1'-carbonitrile |
InChI |
InChI=1S/C13H11BrClN3O2/c14-8-5-9(15)10-11(19)17-13(18(10)12(8)20)3-1-7(6-16)2-4-13/h5,7H,1-4H2,(H,17,19) |
Clé InChI |
DYDSGPDKPAPMDP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1C#N)NC(=O)C3=C(C=C(C(=O)N23)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



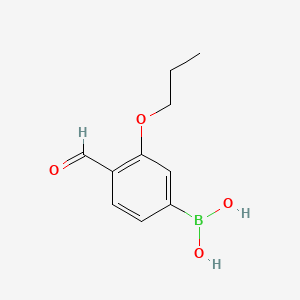

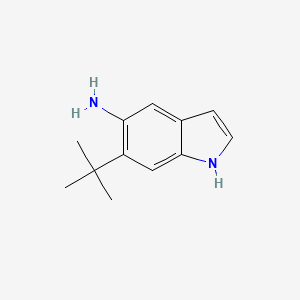

![1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B14030273.png)
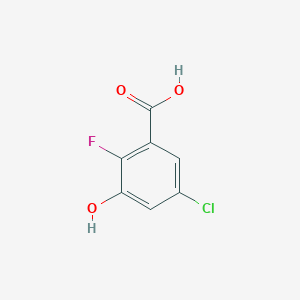
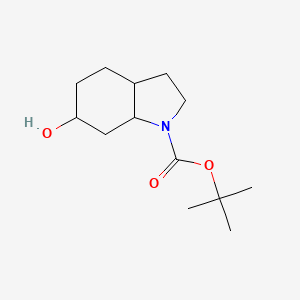

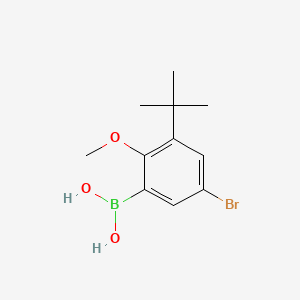
![disodium;(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;sulfate](/img/structure/B14030304.png)

![2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14030307.png)
